molecular formula C8H8N2O B017496 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile CAS No. 77640-03-0

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No. B017496
CAS RN: 77640-03-0
M. Wt: 148.16 g/mol
InChI Key: LJGLZWHJQFTJSS-UHFFFAOYSA-N
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Patent
US04256759

Procedure details

To the suspension of 12.9 of 1-methyl-β-oxo-2-pyrrolpropionitrile in 150 ml of dry toluene and 10.1 g of anhydrous triethylamine, 10.7 g of phenylisocyanate are added while stirring. After all solids are dissolved, the dark red solution is allowed to stand 30 minutes at room temperature, 5 minutes on the steam cone and at room temperature overnight. The mixture is evaporated on the steam cone, the residue taken up in methanol and the solution poured into the mixture of 25 ml of 5 N hydrochloric acid and 600 ml of water. The light brown crystals formed are collected, washed with water, triturated with ethanol and recrystallized from about 2200 ml of methanol, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrol-propionitrile of the formula ##STR8## melting at 174°-175°.
[Compound]
Name
12.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:11])[CH2:8][C:9]#[N:10].[C:12]1([N:18]=[C:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:11])[CH:8]([C:19](=[O:20])[NH:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:9]#[N:10]

Inputs

Step One
Name
12.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)C(CC#N)=O
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10.1 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
DISSOLUTION
Type
DISSOLUTION
Details
After all solids are dissolved
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated on the steam cone
ADDITION
Type
ADDITION
Details
the solution poured into the mixture of 25 ml of 5 N hydrochloric acid and 600 ml of water
CUSTOM
Type
CUSTOM
Details
The light brown crystals formed
CUSTOM
Type
CUSTOM
Details
are collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
triturated with ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from about 2200 ml of methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.